molecular formula C24H25N3O5S2 B2517362 N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-11-1

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2517362
CAS RN: 851782-11-1
M. Wt: 499.6
InChI Key: ZYBWVFGDVPYZJR-UHFFFAOYSA-N
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Description

The compound "N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the presence of a sulfonyl group and a pyrazole ring, which are common in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These reactions likely involve the introduction of sulfonyl groups and the attachment of various aryl groups to the pyrazole core. The synthesis is characterized by techniques such as melting point determination, 1H NMR, 13C NMR, FT-IR, and HRMS, which are standard methods for confirming the structure of synthesized organic compounds .

Molecular Structure Analysis

The molecular structure of a related compound, specifically one containing an arylsulfonyl moiety, has been reported in the first paper. The crystal structure of this compound provides insight into the arrangement of the atoms and the overall geometry of the molecule. Such structural information is crucial for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving the exact compound , the synthesis and structural characterization of related compounds suggest that similar synthetic strategies could be applied. The Sonogashira cross-coupling reaction mentioned in the second paper is a powerful tool in organic synthesis, often used to form carbon-carbon bonds between aryl halides and alkynes, which could be a step in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical properties such as melting point and the chemical properties of related compounds can be inferred from the characterization data provided in the papers. The melting point offers a basic assessment of purity and stability, while NMR, IR, and mass spectrometry provide detailed information about the molecular structure and functional groups present in the molecule. These properties are essential for predicting the behavior of these compounds in biological systems and for designing further studies to explore their potential uses .

Scientific Research Applications

Structural Studies

A study by Dey et al. (2015) on nimesulide derivatives, including structural analogs of the specified compound, revealed insights into their crystal structures and intermolecular interactions. The research demonstrated how substitution patterns affect the supramolecular assembly, highlighting the importance of hydrogen bonding and π-interactions in determining the structural properties of such compounds (Dey et al., 2015).

Synthesis and Reactivity

The synthesis and structural characterization of pyrazoline derivatives have been extensively studied. For instance, Li et al. (2010) reported on the synthesis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, exploring the coordination behavior of these ligands and their potential for cytotoxic activity (Li et al., 2010). Additionally, Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, demonstrating some of these compounds' herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activity

Research on pyrazoline derivatives also includes studies on their biological activities. Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications (Kucukoglu et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Studies also extend to computational analyses, such as molecular docking and quantum chemical calculations to predict the biological effects and reactivity of these compounds. Viji et al. (2020) performed molecular docking and quantum chemical calculations on a related molecule, providing insights into its potential interactions with biological targets and its electronic structure (Viji et al., 2020).

properties

IUPAC Name

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-17-7-9-18(10-8-17)24-16-23(19-5-4-6-20(15-19)26-33(3,28)29)25-27(24)34(30,31)22-13-11-21(32-2)12-14-22/h4-15,24,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBWVFGDVPYZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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